molecular formula C23H19BrClN3O4S2 B320340 N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

Cat. No.: B320340
M. Wt: 580.9 g/mol
InChI Key: YUQFQGITYIPIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and sulfur atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, sulfonylation, and carbamothioylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

Compared to similar compounds, N-[(4-bromo-2-chlorophenoxy)acetyl]-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea stands out due to its unique combination of halogen and sulfur atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19BrClN3O4S2

Molecular Weight

580.9 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C23H19BrClN3O4S2/c24-16-5-10-21(19(25)13-16)32-14-22(29)27-23(33)26-17-6-8-18(9-7-17)34(30,31)28-12-11-15-3-1-2-4-20(15)28/h1-10,13H,11-12,14H2,(H2,26,27,29,33)

InChI Key

YUQFQGITYIPIAN-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Br)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.